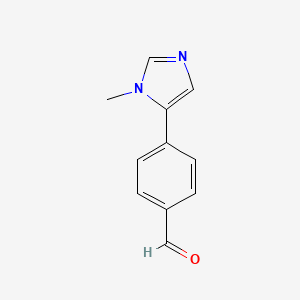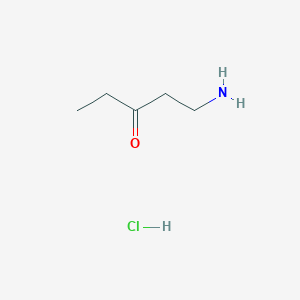
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate) is an organic compound that is used in various scientific research applications. It is a cyclic dicarboxylic acid ester with a molecular formula of C12H22O4. The compound is a colorless, crystalline solid and is highly soluble in organic solvents. It has a melting point of 81-83 °C and a boiling point of 211-213 °C. It is also known as t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylate, t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic acid ester, and t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic acid ester.
Mecanismo De Acción
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of mechanisms of action. It is a strong base and can act as a catalyst in a variety of organic reactions. Additionally, it can act as a nucleophile in the formation of various organic compounds such as 1,4-dihydropyridines and 1,4-dihydroquinolines. Furthermore, it can act as an acid in the formation of polyesters and polyamides.
Biochemical and Physiological Effects
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of biochemical and physiological effects. It can act as a chelating agent, which means it can bind to metal ions and form complexes. This can be beneficial in the treatment of some diseases, such as iron overload, by reducing the amount of free iron in the body. Additionally, it can act as an antioxidant, which can help to reduce oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively non-toxic compound, making it a safe and viable option for use in laboratory experiments. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of potential future directions. One possibility is the use of the compound as a starting material for the synthesis of new pharmaceutical compounds. Additionally, it could be explored as a potential chelating agent for the treatment of diseases such as iron overload. Furthermore, it could be used as an antioxidant in the treatment of oxidative damage to cells and tissues. Finally, it could be explored as a potential catalyst for the synthesis of polymers and other organic compounds.
Métodos De Síntesis
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate can be synthesized by a two-step process. In the first step, t-butyl-6-methyl-1,4-diazepane is reacted with acetic anhydride in the presence of pyridine. This reaction results in the formation of the acylated product, t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic anhydride. In the second step, the anhydride is reacted with an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form the desired product, 1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Aplicaciones Científicas De Investigación
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a wide range of scientific research applications. It is used as a reagent for the synthesis of various organic compounds such as 1,4-dihydropyridines, 1,4-dihydroquinolines, and 1,4-dihydroisoquinolines. It is also used as a catalyst in the synthesis of polyesters and polyamides. Additionally, it is used as a starting material for the synthesis of various pharmaceutical compounds such as anti-cancer drugs and antibiotics.
Propiedades
IUPAC Name |
1-O-tert-butyl 6-O-methyl 1,4-diazepane-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-7-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWFMKXWWRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)






